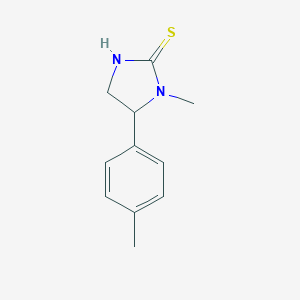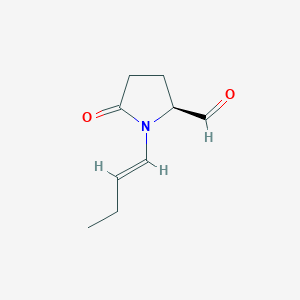
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile compound that has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is not fully understood. However, it is believed that the compound acts by inhibiting the growth of microorganisms by disrupting their cell membranes. It has also been suggested that the compound may act by chelating metal ions, thereby preventing their biological activity.
Effets Biochimiques Et Physiologiques
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been found to have significant biochemical and physiological effects. It has been shown to have potent antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases. The compound has also been studied for its potential use as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde in lab experiments include its ease of synthesis, high purity, and versatility. However, the compound has some limitations, including its potential toxicity and instability in certain solvents.
Orientations Futures
There are several future directions for the study of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. These include its potential use in the development of new antimicrobial agents, fluorescent probes, and antioxidants. The compound may also be studied for its potential use in the treatment of inflammatory diseases and cancer.
In conclusion, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde involves the reaction of 1,5-diketone with butenyl Grignard reagent. The reaction is carried out in the presence of a catalytic amount of copper(II) chloride and a solvent such as tetrahydrofuran. The resulting product is then purified by column chromatography to obtain a pure form of the compound.
Applications De Recherche Scientifique
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been found to have significant antimicrobial activity against various pathogenic bacteria and fungi. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
(2S)-1-[(E)-but-1-enyl]-5-oxopyrrolidine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6-8H,2,4-5H2,1H3/b6-3+/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZXCYXZINUSAX-HFSLJOEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CN1C(CCC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/N1[C@@H](CCC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

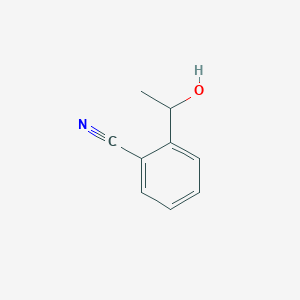

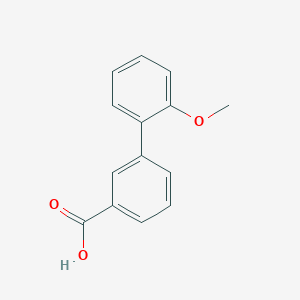
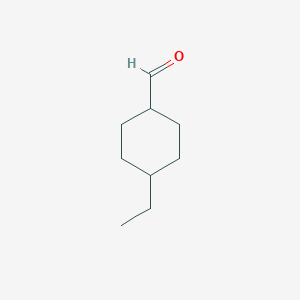
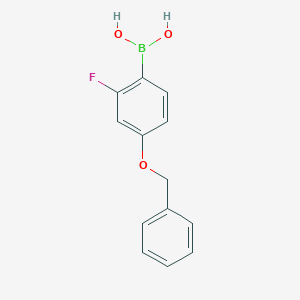
![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
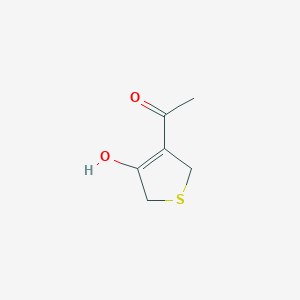
![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)
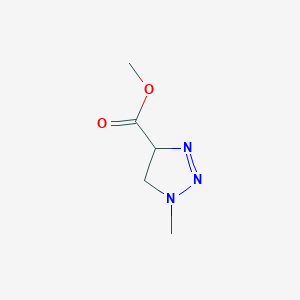
![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)
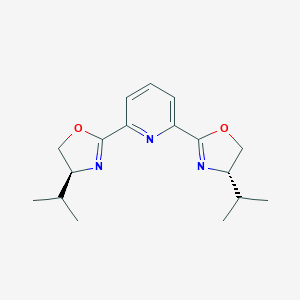

![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
